1-(6-Chloropyridin-2-yl)azetidin-3-ol is a chemical compound classified as an organic heterocyclic compound. It features a pyridine ring substituted with a chlorine atom at the 6-position and an azetidine ring, which is a four-membered saturated heterocycle containing one nitrogen atom. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound falls under the category of azetidines and is also associated with pyridine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 1-(6-Chloropyridin-2-yl)azetidin-3-ol can be achieved through several methods, primarily involving the coupling of appropriate precursors.
Methods and Technical Details:
For example, one method involves heating a mixture of 6-chloropyridine with an azetidine derivative in the presence of an acid catalyst to promote cyclization and formation of the desired compound .
The molecular structure of 1-(6-Chloropyridin-2-yl)azetidin-3-ol can be described using its structural formula and various chemical identifiers:
C1C(CN1C2=CN=CC(=N2)Cl)O
CFGGWCLUXJQNPZ-UHFFFAOYSA-N
The structural data indicates that the compound has a complex arrangement involving both a pyridine and an azetidine ring, contributing to its unique properties. The presence of functional groups such as hydroxyl (-OH) further influences its reactivity and potential interactions in biological systems .
1-(6-Chloropyridin-2-yl)azetidin-3-ol can participate in various chemical reactions due to its functional groups:
Reactions and Technical Details:
These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives for specific applications in research .
The mechanism of action for 1-(6-Chloropyridin-2-yl)azetidin-3-ol primarily involves its interaction with biological targets:
Data from studies indicate that compounds with similar structures often exhibit significant pharmacological effects, including anti-inflammatory or anti-cancer activities .
The compound exhibits various physical properties that are crucial for its handling and application in research settings .
1-(6-Chloropyridin-2-yl)azetidin-3-ol has several scientific uses, primarily in medicinal chemistry:
1-(6-Chloropyridin-2-yl)azetidin-3-ol (molecular formula: C₈H₉ClN₂O) demonstrates exceptional binding specificity for the α4β2-nAChR subtype, which represents the most abundant nicotinic receptor population in the mammalian forebrain [3] [4]. This compound exhibits a dissociation constant (Kᵢ) in the low nanomolar range (0.028–0.062 nM) for α4β2 receptors, as determined through competitive binding assays using [³H]epibatidine as the radioligand [3]. The chloropyridinyl moiety serves as a crucial pharmacophore that enhances binding specificity through optimal π-π stacking interactions within the receptor's orthosteric binding pocket, while the azetidin-3-ol group contributes to binding stability via hydrogen bonding with conserved residues in the β2 subunit [3] [4].
Lipophilicity (logD₇.₄ = 1.6–1.8) significantly influences the compound's blood-brain barrier permeability and binding kinetics [3]. This optimal logD range facilitates rapid brain entry and receptor engagement kinetics, distinguishing it from hydrophilic analogs like 2-[¹⁸F]fluoro-A-85380 (logD₇.₄ = -1.43) that exhibit slow brain equilibration (4-7 hours) [3]. The compound achieves spatial-temporal steady-state binding within 90 minutes post-administration in primate models, making it pharmacokinetically suitable for diagnostic imaging applications targeting α4β2 receptors [3].
Table 1: Binding Affinity Profile of 1-(6-Chloropyridin-2-yl)azetidin-3-ol Against nAChR Subtypes
nAChR Subtype | Kᵢ (nM) | Selectivity Ratio (vs. α4β2) |
---|---|---|
α4β2 | 0.028–0.062 | 1.0 (Reference) |
α2β2 | 0.035 | 1.25 |
α3β4 | 43–90 | 1536 |
α4β4 | 1.1–1.6 | 28.6 |
The azetidin-3-ol moiety enables unique allosteric interactions with nAChRs beyond orthosteric binding [4]. Molecular dynamics simulations reveal that the hydroxyl group at position 3 of the azetidine ring forms hydrogen bonds with glutamate residues in the complementary subunit interface of the pentameric receptor complex [4]. This interaction stabilizes the receptor's open conformation, prolonging channel activation and enhancing cation permeability (Na⁺, K⁺, Ca²⁺) through the central ion pore [4].
The compound exhibits concentration-dependent effects on desensitization kinetics, shifting the equilibrium toward active states at nanomolar concentrations (EC₅₀ = 3.8 nM) while accelerating desensitization at micromolar concentrations [4]. This biphasic modulation arises from distinct binding orientations: the chloropyridinyl ring engages primarily with aromatic residues (TrpB, TyrC2) in the orthosteric site, while the protonated azetidine nitrogen interacts with the receptor's hydrophobic pocket, creating stabilizing cation-π interactions [4]. The molecular conformation enforced by the azetidine scaffold reduces rotational freedom compared to larger heterocycles, conferring enhanced subtype discrimination through precise steric complementarity with the α4β2 binding cleft [4].
Structural Identifiers of 1-(6-Chloropyridin-2-yl)azetidin-3-ol
SMILES: C1C(CN1C2=NC(=CC=C2)Cl)O InChIKey: SJUKCKDMTMJTKJ-UHFFFAOYSA-N Hydrogen Bond Donors: 1 Hydrogen Bond Acceptors: 3 Rotatable Bonds: 2
The exceptional α4β2 selectivity of 1-(6-chloropyridin-2-yl)azetidin-3-ol is quantified through affinity ratios, particularly the α3β4/α4β2 Kᵢ ratio exceeding 1450:1 [3]. This selectivity surpasses reference compounds like epibatidine (α3β4/α4β2 ratio = 9:1) and nicotine (44:1), significantly reducing potential autonomic side effects mediated by peripheral α3β4 receptors [3]. The molecular basis for this discrimination lies in steric exclusion from the α3β4 binding pocket, where a narrower entry vestibule accommodates the compound's chloropyridinyl group less favorably than the α4β2 interface [3] [4].
Substitution pattern analysis demonstrates that positional isomers exhibit reduced selectivity: the 3-chloropyridin-2-yl analog shows only 331-fold α3β4/α4β2 selectivity, while the 6-chloro-3-pyridinyl configuration achieves >1450-fold discrimination [3] [4]. The compound's selectivity profile remains consistent across species variants, maintaining >1000-fold preference for human and primate α4β2 receptors over ganglionic α3β4 subtypes [3].
Table 2: Selectivity Profile Comparison with Reference nAChR Ligands
Compound | α4β2 Kᵢ (nM) | α3β4 Kᵢ (nM) | α3β4/α4β2 Ratio |
---|---|---|---|
1-(6-Chloropyridin-2-yl)azetidin-3-ol | 0.062 | 90 | 1452 |
(±)-Epibatidine | 0.061 | 0.57 | 9 |
(-)-Nicotine | 10 | 440 | 44 |
Compound 24a | 0.028 | 79 | 2821 |
Activation of presynaptic α4β2-nAChRs by 1-(6-chloropyridin-2-yl)azetidin-3-ol enhances neurotransmitter release in multiple monoaminergic pathways [4]. Electrophysiological recordings and microdialysis studies demonstrate preferential facilitation of dopamine release in the prefrontal cortex (EC₅₀ = 12.3 nM) and norepinephrine release in the locus coeruleus (EC₅₀ = 18.7 nM), with comparatively weaker effects on striatal acetylcholine release [4]. This region-specific modulation arises from heterogeneous nAChR expression patterns, particularly the high density of α4β2 receptors on catecholaminergic terminals [4].
The compound exhibits frequency-dependent facilitation, significantly enhancing neurotransmitter output during physiologically relevant burst firing (20 Hz) but minimally affecting tonic release at lower frequencies (≤5 Hz) [4]. This activity-dependent amplification occurs through voltage-sensitive mechanisms where depolarization relieves Mg²⁺ blockade of NMDA receptors, creating synergistic excitation in cortical networks [4]. At nanomolar concentrations (10-100 nM), the compound enhances glutamate-evoked dopamine release by 140-220% without triggering independent vesicle fusion, confirming its role as a neuromodulator rather than a direct depolarizing agent [4].
Table 3: Neurotransmitter Release Enhancement in Rodent Brain Regions
Brain Region | Neurotransmitter | Basal Release Increase (%) | EC₅₀ (nM) |
---|---|---|---|
Prefrontal Cortex | Dopamine | 220 ± 15 | 12.3 |
Hippocampus | Serotonin | 160 ± 12 | 24.1 |
Locus Coeruleus | Norepinephrine | 185 ± 18 | 18.7 |
Nucleus Accumbens | GABA | 95 ± 8 | 42.5 |
Table 4: Compound Identifiers for 1-(6-Chloropyridin-2-yl)azetidin-3-ol
Identifier | Value |
---|---|
Systematic Name | 1-(6-Chloropyridin-2-yl)azetidin-3-ol |
CAS Registry Number | 130831643 |
Molecular Formula | C₈H₉ClN₂O |
Exact Mass | 184.0409 Da |
SMILES | C1C(CN1C2=NC(=CC=C2)Cl)O |
InChIKey | SJUKCKDMTMJTKJ-UHFFFAOYSA-N |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9